This compound, also known as S-3448, is an anthranilic acid derivative . It has the molecular formula C25H26ClN3O7S3 and a molecular weight of 612.14 g/mol .
The molecular structure of this compound includes a benzamide core with various functional groups attached, including a chlorophenyl sulfonyl group, a thiomorpholinyl sulfonyl group, and two methoxy groups. More detailed structural analysis would require specific spectroscopic data, which is not available in the search results.
The compound has a predicted density of 1.485±0.06 g/cm3 and a predicted pKa of 7.33±0.10 .
S-3448 was developed as part of a series of compounds aimed at modulating sGC activity. It belongs to the category of guanylate cyclase activators, specifically those that are independent of the heme moiety and nitric oxide. The classification of S-3448 as a soluble guanylate cyclase activator places it within a broader category of pharmacological agents that target signaling pathways involved in vasodilation and other cardiovascular functions .
The synthesis of S-3448 involves several steps, typically starting from simpler organic precursors. While specific synthetic routes may vary, they generally include:
Technical parameters such as temperature, reaction time, and solvent choice are crucial during synthesis to optimize yield and purity .
S-3448's molecular structure features a complex arrangement that allows it to interact effectively with the sGC enzyme. Key aspects include:
Molecular modeling studies have suggested that S-3448 adopts a conformation conducive to binding with sGC, facilitating the activation process .
S-3448 primarily participates in reactions involving:
The kinetics of these reactions are influenced by factors such as concentration and presence of other signaling molecules .
The mechanism by which S-3448 activates sGC is distinct from traditional nitric oxide donors. It operates through:
This mechanism is critical for its potential therapeutic effects in conditions like pulmonary hypertension and heart failure .
S-3448 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its structure and purity .
The applications of S-3448 span various fields, particularly in pharmacology and medicinal chemistry:
Ongoing research aims to further elucidate its pharmacodynamic properties and optimize its therapeutic profile for clinical applications .
Holocaust education in the United States evolved from grassroots initiatives to formalized federal policy. Prior to the Never Again Education Act (Public Law 116-141), Holocaust curricula were primarily state-driven, with only 15 states mandating such education by 2019 [4]. The U.S. Holocaust Memorial Museum, established in 1980, served as the primary national resource, but its educational outreach lacked dedicated federal funding. The 2020 Act institutionalized this role, authorizing $2 million annually for the Museum to develop and disseminate curricula, teacher training, and digital resources [2] [4]. This shift reflected Congress’ recognition that decentralized approaches resulted in significant knowledge gaps: a 2020 survey revealed 63% of millennials and Gen Z lacked awareness that six million Jews perished in the Holocaust [1].
Table: State Holocaust Education Requirements Pre-2020
Category | Number of States |
---|---|
Mandatory Holocaust Education | 15 |
Optional/Advisory Standards | 22 |
No Formal Policy | 13 |
Source: House Report 118-598 [4]
The original Never Again Education Act (2020) authorized funding through fiscal year 2025. Its 2023 reauthorization (S. 3448) extended this through 2030 and mandated a comprehensive study on Holocaust education implementation. Key amendments included:
S. 3448 exemplified cross-party consensus amid heightened political polarization. Key dynamics included:
Table: Sponsorship and Voting Alignment
Chamber | Lead Sponsor | Partisan Split | Vote Outcome |
---|---|---|---|
Senate | Jacky Rosen (D-NV) | 2D/2R cosponsors | Unanimous Consent |
House | Earl Carter (R-GA) | 200R/202D Yea | 402–12 (97% support) |
Source: Congressional Record, GovTrack [1] [6] [7]
The 2020 and 2023 legislative cycles exhibited distinct procedural and contextual differences:
Table: Legislative Timeline Comparison
Milestone | 2020 Act | 2023 Reauthorization |
---|---|---|
Introduction | January 2019 | December 2023 |
Committee Hearings | 0 | 4 (K-12 and campus focus) |
Full Chamber Passage | House: 393–5 | House: 402–12 |
Presidential Enactment | May 29, 2020 | December 23, 2024 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7